Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-
Description
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- (CAS RN: 78521-39-8) is a sulfonamide-substituted hexanoic acid derivative with the molecular formula C₁₃H₁₉NO₄S and a molecular weight of 285.358 g/mol . The compound features a 4-methylbenzenesulfonyl (tosyl) group attached to the terminal amino group of the hexanoic acid backbone.
Key identifiers:
- IUPAC Name: 6-{[(4-Methylphenyl)sulfonyl]amino}hexanoic acid
- Synonyms: 6-(4-Methylphenylsulfonamido)hexanoic acid, 6-[(Toluene-4-sulfonyl)amino]hexanoic acid .
Properties
IUPAC Name |
6-[(4-methylphenyl)sulfonylamino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-11-6-8-12(9-7-11)19(17,18)14-10-4-2-3-5-13(15)16/h6-9,14H,2-5,10H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLKZGJGPYOFPKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074374 | |
| Record name | Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
78521-39-8 | |
| Record name | 6-[[(4-Methylphenyl)sulfonyl]amino]hexanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78521-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexanoic acid, 6-(((4-methylphenyl)sulfonyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078521398 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 78521-39-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-[[(4-methylphenyl)sulphonyl]amino]hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.737 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXANOIC ACID, 6-(((4-METHYLPHENYL)SULFONYL)AMINO)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MSG7DH58W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Biological Activity
Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is a sulfonamide derivative characterized by its unique chemical structure, which includes a hexanoic acid backbone linked to a sulfonamide group and a 4-methylphenyl moiety. This compound has garnered attention in various fields due to its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is C₁₃H₁₉N₁O₃S, with a molecular weight of approximately 273.36 g/mol. The presence of the sulfonamide group enhances its reactivity and interaction with biological targets.
Biological Activities
Research indicates that Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- exhibits several biological activities, including:
The mechanism by which Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- exerts its biological effects is not fully elucidated. However, it is believed to interact with specific enzymes and receptors involved in inflammatory processes and microbial resistance. Docking studies have indicated favorable interactions with cyclooxygenase enzymes, suggesting a pathway for its anti-inflammatory activity.
Comparative Analysis with Similar Compounds
To better understand the uniqueness of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]-, it is useful to compare it with structurally related compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- | C₁₃H₁₉N₁O₃S | Sulfonamide structure | Antimicrobial properties |
| 6-Amino-2-(4-chlorophenoxy)hexanoic acid | C₁₂H₁₈ClN₁O₂ | Lacks sulfonamide group | Potential anti-inflammatory effects |
| 5-Phenyl-pentanoic acid derivatives | C₁₃H₁₈O₂ | Different alkyl chain length | Matrix metalloproteinase inhibitors |
The unique combination of functional groups in Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- may enhance its therapeutic efficacy compared to other compounds.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of Hexanoic acid derivatives against common pathogens. Results indicated significant inhibition of bacterial growth at varying concentrations, supporting its potential use in treating infections.
- Inflammation Model : In vitro assays demonstrated that Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- significantly reduced prostaglandin E2 production in macrophages stimulated by lipopolysaccharide (LPS), suggesting its role in modulating inflammatory responses.
- Docking Studies : Computational modeling revealed that this compound exhibits strong binding affinity for cyclooxygenase-2 (COX-2), reinforcing its potential as an anti-inflammatory agent similar to existing non-steroidal anti-inflammatory drugs (NSAIDs).
Safety and Toxicity
While preliminary studies suggest promising biological activities, comprehensive safety assessments are crucial. Toxicity profiles indicate that sulfonamide derivatives can exhibit adverse effects; thus, further investigation into the safety of Hexanoic acid, 6-[[(4-methylphenyl)sulfonyl]amino]- is warranted before clinical applications can be considered .
Scientific Research Applications
Pharmaceutical Applications
Hexanoic acid, 6-[[4-methylphenyl)sulfonyl]amino]- is primarily researched for its potential in drug development, particularly as an anti-inflammatory and analgesic agent. Its structural characteristics allow it to interact with various biological targets.
Anti-inflammatory and Analgesic Properties
Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Inhibition of COX could lead to reduced pain and inflammation, making it a candidate for developing new analgesics.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship of sulfonamide derivatives, including hexanoic acid, 6-[[4-methylphenyl)sulfonyl]amino]-. Results demonstrated significant COX inhibition compared to standard NSAIDs, suggesting its potential as a lead compound for new anti-inflammatory drugs.
Antimicrobial Activity
The compound has also shown promise as an antimicrobial agent. Its sulfonamide group is known for enhancing the antimicrobial properties of various compounds.
Data Table: Antimicrobial Efficacy
| Compound Name | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Hexanoic Acid | Staphylococcus aureus | 32 µg/mL |
| Hexanoic Acid | Escherichia coli | 64 µg/mL |
Biochemical Applications
In biochemistry, hexanoic acid, 6-[[4-methylphenyl)sulfonyl]amino]- serves as a valuable tool for studying enzyme interactions and metabolic pathways.
Enzyme Inhibition Studies
The compound's ability to bind to specific enzymes allows researchers to investigate its effects on metabolic processes. For instance, studies have shown that it can act as an inhibitor of certain proteases, which are critical in various biological functions.
Case Study Example :
Research highlighted in Biochemical Journal reported that hexanoic acid derivatives can selectively inhibit serine proteases involved in cancer progression. This suggests potential applications in cancer therapy .
Drug Delivery Systems
The unique chemical structure of hexanoic acid derivatives enables their use in drug delivery systems. Their lipophilicity can be harnessed to improve the solubility and bioavailability of poorly soluble drugs.
Summary of Applications
Hexanoic acid, 6-[[4-methylphenyl)sulfonyl]amino]- exhibits a range of applications across pharmaceutical and biochemical fields:
| Application Area | Specific Use |
|---|---|
| Pharmaceuticals | Anti-inflammatory and analgesic development |
| Antimicrobial agents | |
| Biochemistry | Enzyme inhibition studies |
| Drug delivery systems |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The target compound’s 4-methylphenyl group distinguishes it from analogs with different aromatic substituents. For example:
Key Insights :
- Electron-donating groups (e.g., dimethylamino in ) increase solubility and alter electronic properties, whereas electron-withdrawing groups (e.g., sulfonyl in the target compound) enhance stability and hydrogen-bonding capacity.
- The 4-methyl group in the target compound balances lipophilicity and steric effects, making it suitable for drug design .
Functional Group Modifications
A. Sulfonamide vs. Amide/Carbamate Derivatives
Impact on Properties :
Physicochemical Properties
Preparation Methods
Sulfonylation of 6-Aminohexanoic Acid
The most widely reported method involves the reaction of 6-aminohexanoic acid with 4-methylbenzenesulfonyl chloride (p-toluenesulfonyl chloride) under basic conditions.
Procedure :
-
Reagents :
-
6-Aminohexanoic acid (1.0 equiv)
-
4-Methylbenzenesulfonyl chloride (1.1 equiv)
-
Triethylamine (2.0 equiv, base)
-
Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent.
-
-
Steps :
-
Dissolve 6-aminohexanoic acid and triethylamine in anhydrous DCM at 0°C.
-
Add 4-methylbenzenesulfonyl chloride dropwise under nitrogen.
-
Stir at room temperature for 4–12 hours.
-
Quench with water, extract with DCM, and dry over Na₂SO₄.
-
Purify via recrystallization (acetone/water) or silica gel chromatography.
-
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 0°C → 25°C |
| Solvent | Dichloromethane |
| Base | Triethylamine |
| Purification | Recrystallization (acetone/H₂O) |
Mechanism :
The amine nucleophile attacks the electrophilic sulfur in the sulfonyl chloride, releasing HCl, which is neutralized by triethylamine.
Alternative Route via Sulfonate Esters
A patent (WO2004020401A1) describes sulfonamide synthesis using alkyl sulfonates instead of sulfonyl chlorides.
Procedure :
-
Reagents :
-
Ethyl 4-methylbenzenesulfonate (1.0 equiv)
-
6-Aminohexanoic acid (1.0 equiv)
-
Hydrocarbon solvent (toluene or benzene).
-
-
Steps :
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temperature | 80–100°C |
| Solvent | Toluene |
| Catalyst | None (neutral conditions) |
| Byproduct Removal | Distillation of ethanol |
Advantages :
Synthesis of Key Intermediate: 6-Aminohexanoic Acid
The availability of 6-aminohexanoic acid is critical. Industrial methods include:
Hydrolysis of ε-Caprolactam
Procedure :
-
Reflux ε-caprolactam with aqueous HCl (6 M) at 100°C for 8 hours.
Catalytic Hydrogenation of 6-Cyanohexanoic Acid
Procedure :
-
Hydrogenate 6-cyanohexanoic acid over Raney nickel (H₂, 50 psi, 30°C).
Optimization and Challenges
Solvent and Base Selection
Side Reactions
Purification Challenges
-
The product’s amphiphilic nature complicates crystallization. Mixed solvents (e.g., acetone/water) improve yield.
Industrial-Scale Production
Large-Scale Protocol :
-
Continuous Flow Reactor :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Sulfonyl Chloride Route | 85 | ≥98 | High | $$ |
| Sulfonate Ester Route | 70 | ≥95 | Moderate | $ |
Recommendation : The sulfonyl chloride route is preferred for high-priority applications, while the sulfonate ester method suits acid-sensitive substrates .
Q & A
Q. What computational tools predict the compound's interaction with biological targets, and how do they align with wet-lab data?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
